Azt-pmap

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

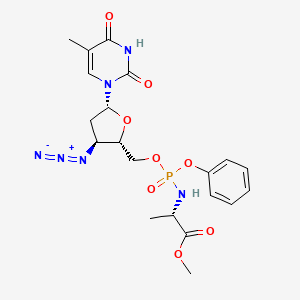

Azt-pmap, also known as this compound, is a useful research compound. Its molecular formula is C20H25N6O8P and its molecular weight is 508.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Mechanism of Action in HIV Treatment

Azt-pmap is incorporated into viral DNA during reverse transcription, leading to chain termination and inhibition of viral replication. This mechanism is critical for its effectiveness as an antiretroviral therapy. Research has shown that AZT's incorporation into the DNA of both viral and host cells can lead to significant genetic alterations, which are essential for understanding its therapeutic and toxicological profiles.

Case Study: AZT-Induced Genetic Alterations

- Study Focus : Investigation of AZT's effects on DNA methylation and gene expression.

- Findings : AZT treatment led to altered DNA methylation patterns in cardiac tissues, affecting gene expression related to mitochondrial function and oxidative stress responses .

| Parameter | AZT Treatment | Control |

|---|---|---|

| Mitochondrial DNA Abundance | Decreased | Normal |

| Gene Expression Changes | 95 genes altered | Baseline |

| DNA Methylation Peaks | 33,879 identified | None |

Neuroprotective Studies

Recent studies have explored the neuroprotective effects of this compound, particularly concerning its ability to cross the blood-brain barrier (BBB). The modification of AZT into nanoparticles has shown promise in enhancing its delivery to the central nervous system.

Case Study: Nanoparticle Delivery System

- Objective : To evaluate the efficacy of magnetic azidothymidine 5′-triphosphate liposomes in targeting HIV reservoirs in the brain.

- Results : This method demonstrated a threefold increase in delivery efficiency across the BBB compared to free AZTTP, suggesting potential applications in treating neurological disorders associated with HIV .

| Delivery Method | Efficacy | Targeted Area |

|---|---|---|

| Free AZTTP | Baseline | Systemic |

| Magnetic Liposome AZTTP | 3x increase | Brain Reservoirs |

Toxicity and Genotoxicity Research

The genotoxic effects of this compound have been extensively studied to understand its safety profile. Research indicates that AZT can induce mitochondrial dysfunction and oxidative stress, leading to potential long-term genetic instability.

Case Study: Genotoxic Effects on E. coli

- Study Design : Assessment of AZT's impact on bacterial DNA integrity.

- Findings : AZT was found to act as a chain terminator for DNA polymerases, causing significant genetic damage at submicromolar concentrations .

| Experimental Condition | AZT Concentration | Effect on Survival |

|---|---|---|

| Control | 0 ng/ml | 100% |

| Low Dose | 100 ng/ml | 50% |

| High Dose | 200 ng/ml | 20% |

Advancements in Drug Development

The incorporation of this compound into novel drug delivery systems has opened pathways for enhanced therapeutic strategies against various diseases beyond HIV.

Emerging Applications

- Targeting neurological disorders

- Potential use in cancer therapy through modified delivery systems

- Exploring epigenetic modifications for therapeutic benefits

属性

分子式 |

C20H25N6O8P |

|---|---|

分子量 |

508.4 g/mol |

IUPAC 名称 |

methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)/t13-,15-,16+,17+,35?/m0/s1 |

InChI 键 |

CNUMCGXPKWOQFJ-FBXIHYFWSA-N |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] |

同义词 |

3'-azidothymidine-5'-(phenylmethoxyalanyl)phosphate AZT-PMAP |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。